REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:8].[Na+]>O>[OH:8][C:2]1[CH:3]=[CH:4][C:5]([C:7]2([C:5]3[CH:4]=[CH:3][C:2]([OH:8])=[C:1]([CH3:7])[CH:6]=3)[C:6]3[CH:5]=[CH:4][CH:3]=[CH:2][C:1]=3[C:6]3[C:1]2=[CH:2][CH:3]=[CH:4][CH:5]=3)=[CH:6][C:1]=1[CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
23 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
Thereafter, an aqueous phase was separated
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
WASH
|
Details
|
An organic phase was further washed twice with 23 g of water
|
Type
|
DISTILLATION
|
Details
|
From the organic phase, toluene and 91.5 g of 2-methyl phenol were distilled away by concentration under reduced pressure
|
Type
|
ADDITION
|
Details
|
Thereafter, 161 g of toluene was added to a concentrated liquid
|
Type
|
TEMPERATURE
|
Details
|
the mixture liquid was cooled to 10° C
|
Type
|
CUSTOM
|
Details
|
Then, precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were subjected to filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 82.5% | |
YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |